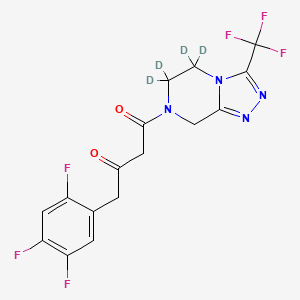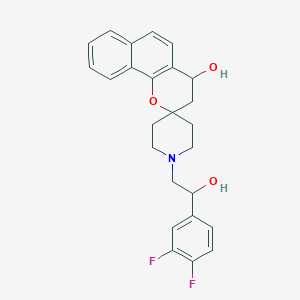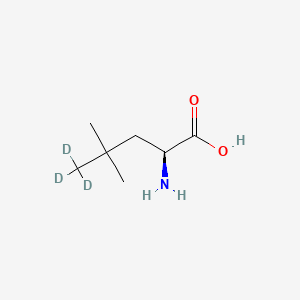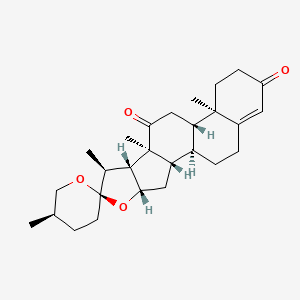
S1P1 agonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sphingosine-1-phosphate receptor 1 agonist 4 is a compound that targets the sphingosine-1-phosphate receptor 1. This receptor is a part of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neurogenesis. Sphingosine-1-phosphate receptor 1 agonist 4 is primarily studied for its potential therapeutic applications in diseases such as multiple sclerosis and inflammatory bowel disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions often include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学的研究の応用
Sphingosine-1-phosphate receptor 1 agonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the sphingosine-1-phosphate signaling pathway.
Biology: It helps in understanding the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking and vascular development.
Medicine: It is being investigated for its therapeutic potential in treating multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders.
Industry: It is used in the development of new drugs targeting the sphingosine-1-phosphate receptor 1
作用機序
Sphingosine-1-phosphate receptor 1 agonist 4 exerts its effects by binding to the sphingosine-1-phosphate receptor 1. This binding activates the receptor, leading to downstream signaling events that regulate immune cell trafficking, vascular development, and neurogenesis. The molecular targets involved include various G protein-coupled receptors and intracellular signaling pathways .
類似化合物との比較
Similar Compounds
Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 and 5 modulator used for treating multiple sclerosis.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 4 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1, which minimizes off-target effects and enhances its therapeutic potential. Unlike non-selective modulators, it provides a more targeted approach, reducing the risk of adverse effects associated with broader receptor modulation .
特性
分子式 |
C24H31NO3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
[(1R,3S)-1-amino-3-[(6R)-6-[(3-methoxyphenoxy)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H31NO3/c1-27-22-3-2-4-23(13-22)28-15-17-5-6-19-12-20(8-7-18(19)11-17)21-9-10-24(25,14-21)16-26/h2-4,7-8,12-13,17,21,26H,5-6,9-11,14-16,25H2,1H3/t17-,21+,24-/m1/s1 |
InChIキー |
ULPUUXGQQJQWLG-QATBIIFWSA-N |
異性体SMILES |
COC1=CC(=CC=C1)OC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N |
正規SMILES |
COC1=CC(=CC=C1)OCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


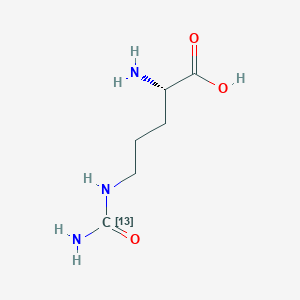
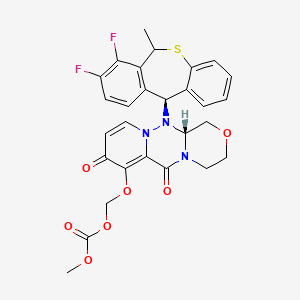
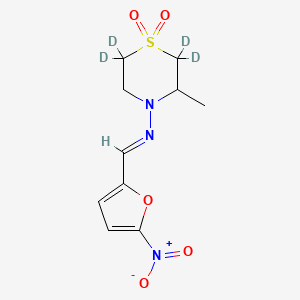
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
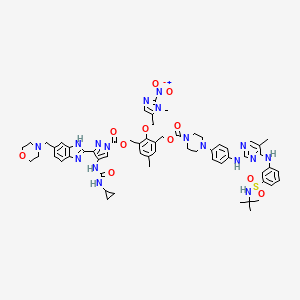
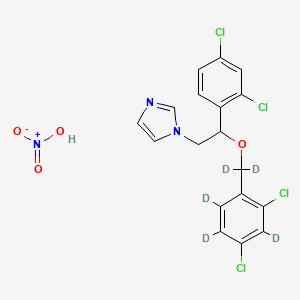
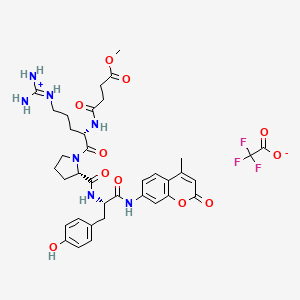
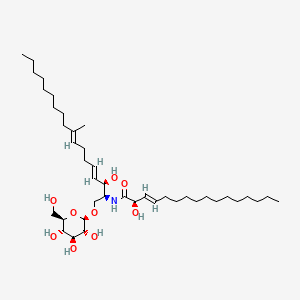
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

